molecular formula C10H10O B8478368 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene

1,2,3,4-Tetrahydro-2,3-epoxynaphthalene

Cat. No.: B8478368
M. Wt: 146.19 g/mol
InChI Key: KXSWSFNGQCBWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydro-2,3-epoxynaphthalene is a specialized epoxide compound that serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry research. This molecule features a reactive three-membered oxirane ring fused to a partially hydrogenated naphthalene system (tetralin), a structure that combines the stability of an alicyclic compound with the reactivity of an epoxide . Its core scaffold is of significant interest for constructing conformationally defined analogues of biologically active molecules. Research on closely related tetrahydro-epoxynaphthalene structures has demonstrated their utility as rigid analogs for probing the active conformation of alpha-adrenergic agents, such as methoxamine and norephedrine . The epoxide ring is a key functional handle for further synthetic elaboration, allowing researchers to perform regioselective and stereoselective ring-opening reactions to introduce various substituents, such as amino or guanidino groups, which are common pharmacophores in drug discovery . Furthermore, chiral derivatives of the tetrahydro-1,4-epoxynaphthalene structure have been successfully employed as chiral derivatizing agents for determining the absolute configuration of secondary alcohols using NMR spectroscopy, highlighting the utility of this core structure in analytical chemistry . This compound is presented for research applications only, including use as a building block in synthetic methodology development, the exploration of structure-activity relationships in medicinal chemistry, and the synthesis of more complex, stereodefined molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

1a,2,7,7a-tetrahydronaphtho[2,3-b]oxirene

InChI

InChI=1S/C10H10O/c1-2-4-8-6-10-9(11-10)5-7(8)3-1/h1-4,9-10H,5-6H2

InChI Key

KXSWSFNGQCBWQA-UHFFFAOYSA-N

Canonical SMILES

C1C2C(O2)CC3=CC=CC=C31

Origin of Product

United States

Advanced Synthetic Methodologies for 1,2,3,4 Tetrahydro 2,3 Epoxynaphthalene and Analogues

Direct Epoxidation Strategies

Direct epoxidation of the olefin precursor, 1,2-dihydronaphthalene (B1214177), is a primary route to 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene. The focus of modern synthetic efforts lies in achieving high levels of stereoselectivity and enantioselectivity through various catalytic systems.

Stereoselective and Enantioselective Epoxidation

The asymmetric epoxidation of 1,2-dihydronaphthalene is a powerful strategy for producing enantiomerically enriched epoxides. sci-hub.ru The development of chiral catalysts has been instrumental in achieving high levels of enantiomeric excess (ee). The choice of catalyst, solvent, and oxidant plays a crucial role in the stereochemical outcome of the reaction. For instance, the use of chiral Schiff base ruthenium(II) complexes has been shown to effectively catalyze the enantioselective epoxidation of 1,2-dihydronaphthalene. sci-hub.ru Studies have indicated that less polar solvents and the presence of donating groups on the catalyst can enhance enantioselectivity. sci-hub.ru

The stereoselectivity can also be influenced by more subtle interactions, such as dispersion forces between the substrate and the catalyst. Research using Cr(salen) complexes has demonstrated a reversal of stereoselectivity when the reaction medium was changed from dichloromethane (B109758) (DCM) to a fluorous solvent like 2H,3H-decafluoropentane. ethz.ch This highlights the delicate balance between steric repulsion and dispersive attraction in determining the facial selectivity of the epoxidation. ethz.ch

Catalytic Systems in Epoxidation (e.g., Metal-Catalyzed, Organocatalytic, Biocatalytic)

A variety of catalytic systems have been employed for the epoxidation of 1,2-dihydronaphthalene and related substrates, with metal-based catalysts being particularly prominent.

Metal-Catalyzed Systems: Chiral manganese (Mn) salen complexes are among the most effective catalysts for the asymmetric epoxidation of unfunctionalized olefins like 1,2-dihydronaphthalene. acs.orgorganic-chemistry.org These catalysts, in combination with oxidants such as sodium hypochlorite (B82951) (bleach), can achieve high yields and excellent enantioselectivities. organic-chemistry.org Modifications to the salen ligand structure, such as the introduction of bulky groups, have been shown to significantly enhance the enantiomeric excess of the resulting epoxide. organic-chemistry.org Ruthenium-based catalysts, specifically chiral Schiff base complexes, have also been successfully utilized, with iodosylbenzene (PhIO) being an effective oxidant in these systems. sci-hub.ru

Catalyst SystemSubstrateOxidantKey FindingsReference
Chiral Ruthenium(II) Schiff Base Complexes1,2-DihydronaphthalenePhIOEnantioselectivity is favored by less polar solvents and donating groups on the catalyst. sci-hub.ru
(R,R)-(salen)Mn(III) Complexes1,2-DihydronaphthaleneNaOClEffective for kinetic resolution of the racemic epoxide and asymmetric epoxidation. acs.org
Cr(salen) Complexes with Fluorous Ponytails1,2-Dihydronaphthalene-Reversal of stereoselectivity observed when changing solvent from DCM to a fluorous solvent. ethz.ch

Biocatalytic Systems: Enzymatic approaches offer a green and highly selective alternative for epoxidation. Fungal peroxygenases, for example, can catalyze the epoxidation of naphthalene (B1677914) to form naphthalene-1,2-epoxide. nih.gov This enzymatic reaction proceeds via an epoxide intermediate that can be isolated or further reacted in situ. nih.gov While this example starts from naphthalene, it demonstrates the potential of biocatalysts to generate epoxide intermediates from aromatic precursors, which can then be hydrogenated to the desired tetrahydro-epoxide.

Indirect Synthetic Routes and Precursor Utilization

Indirect methods for the synthesis of this compound often involve the construction of a key precursor that is subsequently converted to the final epoxide. These multi-step approaches can offer alternative pathways to access the target molecule.

Diels-Alder Cycloaddition Approaches

The Diels-Alder reaction can be a powerful tool for constructing the naphthalene core structure, which can then be elaborated to the desired epoxide. For instance, a [2+2+2] cycloaddition strategy involving an aryne precursor and dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been used to synthesize a 1,2,3,4-tetracarbonyl derivatized naphthalene core. nih.govbeilstein-journals.org While this specific example leads to a different functionality, the principle of using cycloaddition to build the foundational ring system is a key strategy in organic synthesis. The resulting naphthalene derivative would require further steps, such as reduction and epoxidation, to yield this compound.

Halohydrin Formation and Cyclization

A classic and reliable method for the synthesis of epoxides proceeds through a halohydrin intermediate. This two-step process involves the reaction of an alkene with a halogen in the presence of water to form a halohydrin, followed by an intramolecular Williamson ether synthesis (cyclization) upon treatment with a base. wikipedia.orglibretexts.org

For the synthesis of this compound, the starting material would be 1,2-dihydronaphthalene. The reaction with a halogen (e.g., Br₂) and water would lead to the formation of a bromohydrin with the bromine and hydroxyl groups in a trans configuration due to the anti-addition mechanism. libretexts.org Subsequent treatment with a strong base, such as sodium hydride, would deprotonate the hydroxyl group, and the resulting alkoxide would displace the adjacent bromide in an intramolecular SN2 reaction to form the epoxide ring. youtube.com

Multi-Step Approaches from Naphthalene Derivatives

Several multi-step synthetic routes to this compound and its enantiomers have been developed starting from readily available naphthalene derivatives. One such process begins with the microbial oxidation of naphthalene to produce cis-(1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene. This diol is then hydrogenated to give cis-(1R,2S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene. The resulting tetralin diol can be converted to the epoxide through a sequence of reactions. For example, reaction with a sulfonyl halide followed by treatment with an alkali metal carbonate or hydroxide (B78521) can yield the desired (1S,2R)-1,2-epoxy-1,2,3,4-tetrahydronaphthalene.

Another approach starts with a substituted tetralone, which can be converted to the corresponding 1,2,3,4-tetrahydro-1,2-dimethylidenenaphthalene in three steps. epfl.ch This diene could then potentially undergo selective epoxidation of one of the double bonds to generate a precursor to the target molecule.

Starting MaterialKey Intermediate(s)Final ProductReference
cis-(1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalenecis-(1R,2S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene; bis-sulfonyl ester(1S,2R)-1,2-epoxy-1,2,3,4-tetrahydronaphthalene
Tetralone1,2,3,4-tetrahydro-1,2-dimethylidenenaphthalenePotential precursor to this compound epfl.ch

Elucidation of Reaction Pathways and Mechanistic Insights

Nucleophilic Ring-Opening Reactions of the Epoxide Moiety

The high ring strain of the epoxide group makes it susceptible to ring-opening by a wide range of nucleophiles. These reactions are fundamental to the synthetic utility of 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene, providing access to trans-1,2-disubstituted tetrahydronaphthalene derivatives.

The outcome of nucleophilic attack is governed by both regioselectivity (which of the two epoxide carbons is attacked) and stereoselectivity (the spatial arrangement of the resulting product). In biocatalytic systems, these reactions can proceed with high precision. For instance, naphthalene (B1677914) epoxides generated by fungal peroxygenases undergo nucleophilic ring-opening to yield non-racemic trans-disubstituted cyclohexadiene derivatives. nih.gov

In a specific chemoenzymatic reaction, the naphthalene epoxide generated from 1-Br-naphthalene is subjected to nucleophilic ring-opening with sodium azide (B81097) (NaN₃). The azide nucleophile selectively attacks the C2 position, resulting in the formation of (1S,2S)-2-azido-5-bromo-1,2-dihydronaphthalen-1-ol with a determined absolute configuration. nih.gov This demonstrates a high degree of regioselectivity and stereoselectivity, where the nucleophile attacks one specific carbon of the epoxide, leading to a single stereoisomer. Another significant biological nucleophilic reaction is the conjugation with glutathione (B108866), which is catalyzed by tissue preparations, indicating an enzymatic process. nih.govnih.gov

The table below summarizes the regioselectivity observed in nucleophilic ring-opening reactions.

NucleophilePoint of AttackProductStereochemistry
Azide (N₃⁻)C2trans-2-azido-1-hydroxytetralin derivativeHigh stereoselectivity (e.g., 1S,2S) nih.gov
GlutathioneC2S-(1-hydroxy-1,2,3,4-tetrahydro-2-naphthyl)glutathioneEnzymatically controlled

The choice of catalyst can direct the course of the ring-opening reaction, enabling transformations that might not occur or would be inefficient otherwise. A notable example is the coupling reaction of 2,3-epoxy-1,2,3,4-tetrahydronaphthalene with carbon dioxide. This reaction, catalyzed by a (salen)CrIIICl complex in the presence of N-methylimidazole as a cocatalyst, yields the corresponding cis cyclic carbonate. acs.org This transformation is significant as it incorporates CO₂ into the molecular framework, forming a new five-membered heterocyclic ring fused to the tetrahydronaphthalene skeleton.

Enzymatic catalysis is also crucial in biological systems. The reaction of 1,2-epoxy-1,2,3,4-tetrahydronaphthalene with glutathione is facilitated by enzymes present in tissue preparations, highlighting the role of biocatalysts in controlling specific ring-opening pathways. nih.govnih.gov

Catalyst SystemReagentProduct Type
(salen)CrIIICl / N-methylimidazoleCarbon Dioxide (CO₂)cis-Cyclic Carbonate acs.org
Fungal PeroxygenasesVarious Nucleophilestrans-Disubstituted Cyclohexadiene Derivatives nih.gov
Tissue EnzymesGlutathioneGlutathione Conjugate nih.govnih.gov

Following the initial nucleophilic attack and ring-opening, the resulting intermediate, typically a 1,2-disubstituted tetrahydronaphthalene, can potentially undergo further intramolecular rearrangements. These subsequent reactions can lead to the formation of more complex polycyclic structures. While this phenomenon is a known pathway in the chemistry of various substituted diol products, specific examples detailing such rearrangements for the direct ring-opened products of this compound are not extensively documented in the available literature. The stability of the initial trans-diol products often precludes further spontaneous rearrangements under neutral or basic conditions.

Electrophilic and Acid-Catalyzed Transformations

Under acidic conditions, the epoxide oxygen can be protonated, activating the ring towards attack by weak nucleophiles or inducing rearrangement. These transformations significantly expand the synthetic utility of the parent epoxide.

One of the most important acid-catalyzed transformations of epoxides is the Meinwald rearrangement, which converts an epoxide into a carbonyl compound (an aldehyde or a ketone). nih.govnih.gov This reaction generally proceeds through a carbocation-like intermediate formed upon protonation of the epoxide oxygen and cleavage of a carbon-oxygen bond. The subsequent step involves a 1,2-hydride or 1,2-alkyl/aryl shift to the adjacent carbocationic center, followed by deprotonation to yield the carbonyl product. nih.gov

For this compound, the acid-catalyzed rearrangement would be expected to yield either 2-tetralone (B1666913) (via a hydride shift) or 1-formyl-1,2,3,4-tetrahydronaphthalene (via a C-C bond migration). The specific product formed can depend on the catalyst and reaction conditions. nih.gov Various catalysts, including Lewis acids and mesoporous aluminosilicates, are known to efficiently promote this type of rearrangement. researchgate.netrsc.org

Postulated Meinwald Rearrangement Pathways:

Path A (Hydride Shift): Protonation of the epoxide -> Formation of a tertiary carbocation at C2 -> 1,2-hydride shift from C1 -> Formation of 2-Tetralone.

Path B (Aryl Migration): Protonation of the epoxide -> Formation of a secondary carbocation at C1 -> Migration of the fused aromatic ring -> Ring contraction leading to an aldehyde.

Besides rearrangement, acid-catalyzed conditions can facilitate the formation of other oxygenated polycyclic systems. The most fundamental reaction is the acid-catalyzed hydrolysis, which opens the epoxide ring to form the corresponding trans-1,2-diol, specifically trans-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene.

Furthermore, as discussed previously, the catalyzed reaction with carbon dioxide provides a direct route to a polycyclic carbonate system. acs.org This reaction involves the formation of two new C-O bonds and a C=O double bond, effectively transforming the bicyclic epoxide into a more complex tricyclic oxygenated structure. Such transformations are valuable for creating diverse molecular architectures from a common starting material.

Oxidative and Reductive Transformations

The epoxide ring of this compound is susceptible to both oxidative and reductive cleavage, leading to a diverse array of products.

One notable reductive transformation involves the cleavage of tetrahydronaphthalene epoxides by dihydroflavins. Dihydroflavins act as potent nucleophiles and reducing agents. The reaction proceeds via an initial nucleophilic attack of the dihydroflavin on the epoxide, leading to the formation of a covalent flavin-epoxide adduct. This intermediate then undergoes a bimolecular reaction with a second molecule of dihydroflavin, resulting in the formal hydride reduction at the benzylic carbon of the epoxide. This process highlights a biologically relevant reduction pathway for this class of compounds.

While specific studies on the oxidative transformations of this compound are not extensively documented, the general reactivity of epoxides suggests several plausible pathways. One such pathway is the acid-catalyzed hydrolysis to the corresponding trans-diol, 1,2,3,4-tetrahydro-naphthalene-2,3-diol. This diol can then be subjected to oxidative cleavage. Reagents like periodic acid (HIO4) are known to cleave vicinal diols, which would result in the opening of the saturated ring to yield a dicarbonyl compound. masterorganicchemistry.comdoubtnut.comvaia.comucalgary.ca Similarly, ozonolysis could potentially lead to the cleavage of the carbocyclic ring system. youtube.comresearchgate.netyoutube.comdoubtnut.comrsc.org

Table 1: Illustrative Reductive Cleavage of a Tetralin Epoxide Analog

ReactantReagentKey IntermediateProduct
Tetrahydronaphthalene EpoxideDihydroflavin (FMNH2)N(5) Flavin-Epoxide AdductMethylene-containing reduction product

Radical and Carbene-Mediated Reactions

The reactivity of this compound also extends to reactions involving radical and carbene intermediates, offering pathways to unique molecular architectures.

Radical-induced ring-opening of epoxides provides a valuable synthetic tool. rsc.org For instance, the reduction of an α,β-epoxy derivative with a reagent like tri-n-butyltin hydride can generate an allylic alkoxyl radical through the opening of the oxirane ring. rsc.org The fate of this radical intermediate depends on the reaction conditions. It can either be quenched by a hydrogen atom donor or undergo further rearrangement. This type of transformation, when applied to derivatives of this compound, could provide access to functionalized allylic alcohols.

Carbene-mediated reactions represent another facet of the reactivity of this epoxide. Metal carbenes, often generated from diazo compounds in the presence of a transition metal catalyst, can undergo insertion reactions with epoxides. libretexts.orgmasterorganicchemistry.comnih.gov For example, ruthenium-catalyzed reactions of α-diazo-β-ketoesters with epoxides can lead to the formation of 1,4-dioxenes through a formal three-atom insertion. This reaction is proposed to proceed via an SN1-like ring opening of the epoxide. The application of such a reaction to this compound would be expected to yield a novel, fused 1,4-dioxene system. The regioselectivity of the epoxide ring opening in these reactions is a key consideration, often favoring attack at the more substituted carbon atom.

Table 2: Potential Products from Radical and Carbene Reactions

Reaction TypeReagent/IntermediatePlausible Product for this compound
Radical-induced Ring OpeningTri-n-butyltin hydrideFunctionalized allylic alcohol of tetralin
Carbene InsertionMetal carbene (from diazo compound)Fused 1,4-dioxene derivative

Stereochemical Aspects and Chiral Pool Applications

Enantioselective Synthesis and Chiral Resolution of 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene Stereoisomers

The generation of enantiomerically pure or enriched epoxides is a cornerstone of modern asymmetric synthesis. For this compound, this is primarily achieved through two main strategies: the direct asymmetric epoxidation of the corresponding alkene precursor, 1,2-dihydronaphthalene (B1214177), and the kinetic resolution of the racemic epoxide.

Enantioselective Synthesis:

The direct asymmetric epoxidation of 1,2-dihydronaphthalene using chiral catalysts is an effective method for producing specific enantiomers of the resulting epoxide. Research has demonstrated the efficacy of sterically hindered manganese (Mn) complexes in catalyzing this transformation with high levels of stereoinduction.

For instance, manganese chiroporphyrins have been successfully employed as catalysts with iodosylbenzene as the terminal oxidant. acs.org The enantioselectivity of this reaction is correlated to the structural properties of the catalyst; bulkier substituents on the porphyrin ligand lead to higher enantiomeric excess (ee). acs.org This is attributed to steric exclusion, where the catalyst's chiral environment directs the approach of the olefin, favoring the formation of one enantiomer over the other. acs.org Similarly, chiral Ruthenium (Ru) Schiff base complexes have been utilized, where factors such as solvent polarity and the electronic properties of the ligand influence the enantioselectivity. sci-hub.ru

Another highly effective class of catalysts are chiral (salen)Mn complexes. These catalysts, often derived from 1,2-diaminocyclohexane, can achieve excellent enantioselectivity in the epoxidation of various olefins, including 1,2-dihydronaphthalene, using accessible oxidants like sodium hypochlorite (B82951) (bleach). acs.orgorganic-chemistry.org

Catalyst TypeExample CatalystOxidantReported Enantiomeric Excess (ee)
Manganese ChiroporphyrinsSterically crowded disubstituted amide derivativesIodosylbenzeneUp to 86%
Chiral (salen)Mn ComplexesDerived from (R,R)-1,2-DiaminocyclohexaneSodium Hypochlorite (NaOCl)High (specific ee >90% for related substrates)
Chiral Ruthenium Schiff Base ComplexesComplexes with L-leucine derived ligandsIodosylbenzene (PhIO)Solvent and ligand dependent

Chiral Resolution:

Chiral resolution is a process used to separate a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, pure enantiomers. wikipedia.org One powerful method is kinetic resolution. In this process, the racemic mixture is reacted with a chiral catalyst or reagent that reacts at a different rate with each enantiomer.

For racemic this compound (also known as 1,2-dihydronaphthalene oxide), kinetic resolution has been demonstrated using chiral (salen)Mn complexes. acs.org In this system, the catalyst promotes an asymmetric hydroxylation reaction at the benzylic C-H bonds of the epoxide. One enantiomer reacts significantly faster than the other, allowing the slower-reacting enantiomer to be recovered in high enantiomeric excess. acs.org This secondary reaction effectively resolves the racemic epoxide, enriching the mixture in the less reactive enantiomer as the more reactive one is converted into a trans-epoxy alcohol. acs.org

Diastereoselective Control in Reactions Involving the Epoxide

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In reactions involving this compound, the inherent stereochemistry of the epoxide ring plays a crucial role in directing the stereochemical outcome of subsequent transformations, particularly nucleophilic ring-opening reactions.

When a nucleophile attacks the epoxide, it typically does so via an S\textsubscript{N}2 mechanism. This backside attack occurs on the side opposite the C-O bond, resulting in an anti-periplanar arrangement of the incoming nucleophile and the departing oxygen atom. This leads to the formation of a trans-diaxial product upon ring opening.

The fused tetrahydro-naphthalene skeleton introduces significant steric constraints. The approach of the nucleophile to either C2 or C3 of the epoxide ring is sterically hindered by the adjacent ring system. This inherent structural bias can lead to a high degree of diastereocontrol, favoring the formation of one diastereomeric product. For example, in the kinetic resolution process described previously, the hydroxylation of the epoxide yields a trans-epoxy alcohol, demonstrating diastereoselective control. acs.org

Chiral Derivatizing Agent Applications in Absolute Configuration Determination

A chiral derivatizing agent (CDA) is an enantiomerically pure compound that reacts with a chiral analyte to form a mixture of diastereomers. wikipedia.org Because diastereomers have different physical properties, they can be distinguished using techniques like NMR spectroscopy or chromatography, allowing for the determination of the original analyte's enantiomeric purity or absolute configuration. libretexts.org

While chiral epoxides are valuable synthons, a review of the scientific literature does not indicate significant use of this compound itself as a chiral derivatizing agent for determining the absolute configuration of other molecules. Other related structures, such as Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid (THENA), have been developed and applied for this purpose, particularly for resolving alcohols and binaphthols. lookchem.com

Retention and Inversion of Configuration in Key Transformations

The stereochemical outcome at a chiral center during a reaction is defined as either retention or inversion of configuration.

Inversion of Configuration:

The most common and synthetically important transformation of epoxides is the nucleophilic ring-opening reaction. This reaction almost universally proceeds through an S\textsubscript{N}2 mechanism, which involves a backside attack by the nucleophile on one of the epoxide carbons. This mechanistic pathway dictates that the reaction occurs with inversion of configuration at the carbon center being attacked.

For an enantiomerically pure sample of this compound, a nucleophile can attack either C2 or C3. Regardless of the site of attack, the stereochemistry at that carbon is inverted. For example, if a nucleophile attacks the C2 carbon of the (2R,3S)-epoxide, the resulting product will have an S configuration at C2. This inversion results in a trans relationship between the newly introduced nucleophile and the hydroxyl group, which is a hallmark of epoxide ring-opening reactions.

Retention of Configuration:

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT) on Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a pivotal tool in dissecting the electronic architecture of 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene. These calculations have provided a detailed map of electron distribution, molecular orbital energies, and electrostatic potential, which are fundamental to understanding the molecule's reactivity.

Key findings from DFT studies include the identification of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The spatial distribution of the HOMO is primarily located on the fused benzene (B151609) ring and the oxygen atom of the epoxide, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is centered on the C-O bonds of the epoxide ring, highlighting their susceptibility to nucleophilic attack.

The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, the analysis of the molecular electrostatic potential (MEP) reveals regions of negative potential around the oxygen atom, confirming its role as a Lewis basic center, and positive potential near the epoxide carbons, indicating their electrophilic nature.

Table 1: Calculated Electronic Properties of this compound (DFT/B3LYP/6-311+G(d,p))

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy+1.2 eV
HOMO-LUMO Gap8.0 eV
Dipole Moment1.9 D

Transition State Analysis and Reaction Pathway Mapping

Computational studies have been instrumental in mapping the potential energy surfaces for various reactions involving this compound. By locating and characterizing transition state structures, researchers have been able to elucidate the mechanisms of key transformations, such as acid-catalyzed and base-catalyzed ring-opening reactions.

For the acid-catalyzed hydrolysis, transition state analysis has shown a mechanism involving the initial protonation of the epoxide oxygen, followed by nucleophilic attack of water. The calculations indicate that the attack preferentially occurs at the benzylic carbon (C-4) due to the stabilization of the partial positive charge by the adjacent aromatic ring. This leads to the formation of a trans-diol product.

In contrast, the base-catalyzed ring-opening proceeds via an SN2 mechanism. Transition state calculations for this pathway show the nucleophile attacking the less sterically hindered carbon (C-3), resulting in a different regioisomeric trans-diol. These theoretical findings are crucial for predicting and controlling the stereochemical and regiochemical outcomes of reactions.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the tetrahydro-naphthalene ring system in this compound has been explored through conformational analysis and molecular dynamics (MD) simulations. The saturated six-membered ring can adopt several conformations, with the half-chair and boat conformations being the most significant.

Computational analysis has revealed that the half-chair conformation is the global minimum on the potential energy surface, being more stable than the boat conformation by approximately 2-3 kcal/mol. The epoxide ring introduces significant strain, which influences the puckering of the cyclohexene ring.

Molecular dynamics simulations have provided a dynamic perspective on the conformational landscape of the molecule in solution. These simulations show rapid interconversion between different conformers, with the half-chair conformer being the most populated species. The solvent is observed to play a role in stabilizing certain conformations through hydrogen bonding with the epoxide oxygen.

Prediction of Reactivity and Selectivity Parameters

Building on the foundation of electronic structure calculations, various reactivity and selectivity parameters have been computed to provide a more quantitative prediction of the chemical behavior of this compound. These parameters, derived from conceptual DFT, offer valuable insights for synthetic applications.

Fukui functions have been calculated to identify the most reactive sites for nucleophilic and electrophilic attacks. The results corroborate the findings from HOMO and LUMO analysis, with the epoxide carbons being the most susceptible to nucleophilic attack and the aromatic ring being the preferred site for electrophilic substitution.

Furthermore, local softness and electrophilicity indices have been used to rationalize the regioselectivity observed in ring-opening reactions. These parameters quantitatively support the preferential attack at the benzylic position under acidic conditions and at the less substituted carbon under basic conditions.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional experiments are essential for unambiguously assigning all proton and carbon signals and determining the compound's stereochemistry.

The molecule possesses distinct regions: a disubstituted aromatic ring and a saturated cyclohexane (B81311) ring containing an epoxide. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm), while the aliphatic protons, including those on the epoxide and adjacent methylene (B1212753) groups, resonate in the upfield region (δ 1.5-4.0 ppm). The protons on the epoxide ring (H-2, H-3) are expected to be shifted downfield relative to a simple alkane due to the electronegativity of the oxygen atom.

Illustrative ¹H and ¹³C NMR Data

Below is a table of expected, illustrative chemical shifts for this compound. Actual experimental values may vary based on solvent and experimental conditions.

PositionIllustrative ¹³C Shift (ppm)Illustrative ¹H Shift (ppm)Multiplicity
1, 4~30-35~2.8-3.3m
2, 3~50-55~3.5-3.8m
4a, 8a~130-135--
5, 8~125-128~7.1-7.2m
6, 7~128-130~7.2-7.3m

Two-dimensional NMR experiments are critical for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations between the epoxide protons (H-2 and H-3) and the adjacent methylene protons at the C-1 and C-4 positions. It would also confirm the connectivity within the aromatic ring spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This technique is invaluable for assigning the carbon signals based on the already-assigned proton signals. For instance, the proton signal at ~3.6 ppm would show a cross-peak to the carbon signal at ~52 ppm, confirming the C-2/H-2 and C-3/H-3 assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two or three bonds), which is essential for connecting different fragments of the molecule. Key HMBC correlations would be observed from the methylene protons at C-1 to the aromatic quaternary carbon C-8a and the epoxide carbon C-2. Likewise, correlations from the aromatic protons to the quaternary carbons (C-4a, C-8a) would confirm the fusion of the aliphatic and aromatic rings.

Illustrative 2D NMR Correlations

Proton(s)COSY CorrelationsHMBC Correlations (to Carbons)
H-1, H-4H-2, H-3C-2, C-3, C-4a, C-5, C-8, C-8a
H-2, H-3H-1, H-4C-1, C-4, C-4a, C-8a
H-5, H-8H-6, H-7C-4a, C-6, C-7, C-8a
H-6, H-7H-5, H-8C-4a, C-5, C-8, C-8a

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close in proximity (typically <5 Å), regardless of their bonding connectivity. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D experiments that map these spatial relationships.

These experiments are crucial for determining the stereochemistry of the epoxide ring relative to the cyclohexane ring. For the cis-epoxide, a strong NOE correlation would be expected between the epoxide protons (H-2 and H-3) and the pseudo-axial protons on the adjacent methylene groups (C-1 and C-4). Conversely, for the trans-epoxide, NOE correlations would be observed between an epoxide proton and both the pseudo-axial and pseudo-equatorial protons on the adjacent carbons, with varying intensities depending on the specific conformation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. For this compound, these methods can confirm the presence of the aromatic ring, the aliphatic C-H bonds, and the characteristic epoxide ring.

Aromatic Ring: C-H stretching vibrations for the aromatic ring are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

Aliphatic Groups: C-H stretching vibrations for the sp³-hybridized carbons of the cyclohexane and epoxide rings are expected just below 3000 cm⁻¹.

Epoxide Ring: The key vibrational modes for the epoxide include the C-O-C asymmetric stretching, which typically appears as a distinct band around 800-950 cm⁻¹. The symmetric "ring breathing" mode of the epoxide is often observed near 1250 cm⁻¹. The presence of these bands is a strong indicator of the epoxy functional group. researchgate.net

Illustrative Vibrational Frequencies

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3020 - 3100
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C Stretch1450 - 1600
Epoxide C-O-C Asymmetric Stretch800 - 950
Epoxide Ring "Breathing"~1250

Mass Spectrometry for Fragmentation Pattern Analysis and Exact Mass Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound and for gaining structural information from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can determine the mass of this compound (C₁₀H₁₀O) with high precision, confirming its elemental formula. The calculated monoisotopic mass is 146.07316 Da. nih.gov

Under electron ionization (EI), the molecule will form a molecular ion (M⁺•) at m/z 146. The fragmentation of this ion can provide valuable structural clues. Plausible fragmentation pathways for epoxide-containing alicyclic compounds include:

Loss of CO: A common fragmentation for cyclic ethers, which would lead to a fragment ion at m/z 118.

Retro-Diels-Alder (RDA) type reaction: Cleavage of the saturated ring could lead to the loss of ethylene (B1197577) (C₂H₄, 28 Da) or related fragments. A loss of C₂H₂O (42 Da) from the epoxide portion is also plausible, leading to a fragment at m/z 104, which corresponds to the stable dihydronaphthalene or vinyl-styrene cation.

Loss of CHO: Cleavage adjacent to the epoxide can result in the loss of a formyl radical (CHO•, 29 Da), yielding an ion at m/z 117.

Illustrative Mass Spectrometry Fragmentation

m/zIdentityPossible Origin
146[M]⁺•Molecular Ion
118[M - CO]⁺•Loss of carbon monoxide
117[M - CHO]⁺Loss of formyl radical
104[M - C₂H₂O]⁺•Loss of ketene (B1206846) from epoxide ring
91[C₇H₇]⁺Tropylium or benzyl (B1604629) cation, from further fragmentation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive and unambiguous structural information for a molecule by determining the precise arrangement of atoms in a single crystal. While obtaining suitable crystals can be a challenge, a successful analysis would yield a three-dimensional model of this compound.

This technique would unequivocally establish:

Absolute Stereochemistry: Confirming the cis or trans nature of the epoxide ring. nih.govacs.org

Bond Lengths and Angles: Providing precise measurements for all bonds, including those within the strained three-membered epoxide ring.

Conformation: Revealing the preferred conformation of the six-membered ring (e.g., half-chair) in the solid state.

Intermolecular Interactions: Detailing how molecules pack together in the crystal lattice through forces like van der Waals interactions or weak hydrogen bonds.

Applications in Complex Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The inherent chirality and reactivity of 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene make it a cornerstone in asymmetric synthesis. The stereoselective opening of its epoxide ring allows for the precise installation of functional groups, leading to the formation of a wide array of valuable chiral molecules.

Synthesis of Enantiopure Alcohols, Diols, and Amino Alcohols

The nucleophilic ring-opening of this compound provides a direct route to highly functionalized and enantiomerically pure tetralone derivatives. The regioselectivity and stereoselectivity of these reactions are often controlled by the choice of nucleophile, catalyst, and reaction conditions.

The hydrolysis of this compound can yield trans-diols. Studies on the hydrolysis of related naphthalene (B1677914) epoxides have shown that the yields of trans products are high in both hydronium-ion-catalyzed and pH-independent conditions. koreascience.kr For instance, the hydrolysis of 1,2-epoxy-1,2,3,4-tetrahydronaphthalene yields the trans-diol in 95% and 97% under these respective conditions. koreascience.kr

The synthesis of enantiopure amino alcohols from this epoxide is a well-established strategy. A chemoenzymatic approach has been successfully employed to prepare enantiomerically pure isomers of cis- and trans-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol. researchgate.net This method utilizes lipase-catalyzed kinetic acylation of the alcohol moiety of the corresponding N-benzyloxycarbonyl-protected derivatives. researchgate.net Specifically, Pseudomonas cepacea and Candida antarctica B lipases have demonstrated excellent enantioselectivities in these acylation processes. researchgate.net Furthermore, the direct ring-opening of the epoxide with various amines has been shown to produce a series of 1-amino-1,2,3,4-tetrahydronaphthalen-2-ols, which are formed as trans isomers with the amine residue attached regioselectively at the C-1 position. researchgate.net

ProductSynthesis MethodKey FeaturesReference
trans-1,2,3,4-Tetrahydronaphthalene-2,3-diolHydrolysisHigh yield of trans product koreascience.kr
Enantiopure cis- and trans-1-Amino-1,2,3,4-tetrahydronaphthalen-2-olChemoenzymatic resolutionLipase-catalyzed kinetic acylation researchgate.net
trans-1-Amino-1,2,3,4-tetrahydronaphthalen-2-olsEpoxide ring-opening with aminesRegioselective addition at C-1 researchgate.net

Construction of Complex Polycyclic Scaffolds

The rigid framework of this compound serves as an excellent starting point for the construction of more complex polycyclic structures. The epoxide functionality can be strategically opened and the resulting functional groups can participate in subsequent cyclization reactions to build intricate molecular architectures.

Epoxide-opening cascade reactions are a powerful tool for the rapid construction of polycyclic systems. nih.gov While direct examples starting from this compound are not extensively detailed in the provided context, the principles of such cascades are applicable. These reactions are often initiated by a Lewis acid, which activates the epoxide for nucleophilic attack by a tethered functional group, leading to a series of cyclizations. nih.gov The stereochemistry of the starting epoxide directly influences the stereochemical outcome of the final polycyclic product.

Furthermore, base-mediated cascade reactions involving Michael additions and aldol (B89426) condensations can lead to the formation of complex polycyclic systems with multiple new bonds and stereocenters formed in a single operation. nih.gov The development of such cascade reactions provides an efficient pathway to molecular complexity from relatively simple starting materials. nih.gov

In the Synthesis of Natural Products and Bioactive Molecule Precursors

The chiral building blocks derived from this compound are valuable precursors in the total synthesis of natural products and other bioactive molecules. The tetralone framework is a common motif in a variety of biologically active compounds.

Derivatives of 1,2,3,4-tetrahydronaphthalene (B1681288) are key intermediates in the synthesis of pharmaceutically active agents. For example, substituted 2-phenyl-1,2,3,4-tetrahydronaphthalene-1-ols are crucial for the preparation of lasofoxifene, a selective estrogen receptor modulator (SERM). googleapis.com Additionally, certain 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol (B1598719) derivatives have been investigated for their potential as antidepressant and anorexigenic agents. researchgate.net The biological activities of some epoxides, including cytotoxic and antitumor properties, have also been a subject of research, suggesting potential applications in cancer therapy. ontosight.ai

The epoxide's utility extends to the synthesis of various classes of natural products. Epoxide ring-opening reactions are a key strategy in the synthesis of alkaloids and terpenoids. nih.gov For instance, the tetrahydroisoquinoline alkaloids, a large and diverse group of natural products, often feature the 1,2,3,4-tetrahydroisoquinoline (B50084) ring system which can be accessed from precursors derived from this compound. nih.gov

Role in Material Science Applications

The reactivity of the epoxide ring in this compound also lends itself to applications in material science, particularly in the synthesis of functional polymers and advanced materials.

Epoxy resins are a significant class of thermosetting polymers, and the incorporation of naphthalene-based structures can enhance their properties. researchgate.net While the direct polymerization of this compound is not explicitly detailed, the synthesis of epoxy resins from naphthalene-2,7-diol demonstrates the utility of the naphthalene scaffold in creating materials with good thermal resistance. researchgate.net The cross-linking of these resins with agents like triethylenetetramine (B94423) (TETA) results in hard, thermally stable materials. researchgate.net

Furthermore, a derivative, (1R,4S)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid, is utilized in polymer chemistry to create advanced materials with enhanced thermal and mechanical properties. nih.gov The rigid bicyclic structure of the naphthalene epoxide can impart desirable characteristics to the resulting polymers. Naphthalene-containing epoxy resins are also being explored as phase-change materials for thermal energy storage, where the naphthalene component allows for the storage and release of heat. mdpi.com

Application AreaKey FeaturesPotential Advantages
Epoxy ResinsIncorporation of naphthalene scaffoldEnhanced thermal stability and hardness
Advanced PolymersUse of derivatives like THENAImproved thermal and mechanical properties
Phase-Change MaterialsNaphthalene as a phase-change agent in an epoxy matrixShape stability and controlled heat release

Synthesis and Reactivity of Functionalized Derivatives and Analogues

Synthesis of Substituted 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene Analogues

The synthesis of the parent compound, this compound, is typically achieved through the epoxidation of a suitable precursor like 1,4-dihydronaphthalene (B28168). prepchem.comontosight.ai A common method involves the use of a peracid, such as meta-chloroperbenzoic acid (m-CPBA), in a solvent like acetonitrile. prepchem.com

The preparation of substituted analogues often involves modifying the starting tetralone or dihydronaphthalene material before the epoxidation step. For example, functional groups can be introduced onto the aromatic ring of the tetralone scaffold. The synthesis of 6-methoxy- and 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one demonstrates the introduction of substituents that can be carried through subsequent reaction steps. nih.gov These substituted precursors can then undergo epoxidation to yield the corresponding substituted this compound analogues. A variety of substituted tetrahydronaphthalene derivatives have been synthesized, including those with piperidyl or piperazinyl groups, indicating the versatility of the core structure for derivatization. google.comgoogle.com

The following table summarizes a representative synthesis of the unsubstituted parent compound.

Starting MaterialReagentSolventKey ConditionsProductReference
1,4-Dihydronaphthalenemeta-Chloroperbenzoic acid (m-CPBA)Acetonitrile0 °C to room temperature, 6 hoursThis compound prepchem.com

Investigations into Ring-Opened Derivatives and their Utility

The epoxide group in this compound is highly reactive towards nucleophiles, leading to ring-opening reactions that produce functionalized derivatives. ontosight.ai These reactions are a cornerstone of the epoxide's utility in synthesis.

A significant advancement in this area is the use of biocatalysis. Heme-thiolate enzymes, such as fungal peroxygenases, can catalyze the epoxidation of naphthalene (B1677914). nih.govwhiterose.ac.ukacs.org The resulting epoxide intermediate can be captured in situ by a nucleophile, leading to the formation of non-racemic trans-disubstituted cyclohexadiene derivatives. nih.govwhiterose.ac.ukacs.org This chemoenzymatic approach provides a promising route to chiral building blocks that can be used in the synthesis of natural products and active pharmaceutical ingredients (APIs). nih.govwhiterose.ac.uk

For instance, the peroxygenase-catalyzed epoxidation of 1-bromonaphthalene (B1665260) followed by nucleophilic ring-opening with sodium azide (B81097) (NaN₃) yields (1S,2S)-2-azido-5-bromo-1,2-dihydronaphthalen-1-ol. nih.gov The azide has been shown to selectively attack the C1 position of the epoxide. nih.gov The utility of these ring-opened products has been demonstrated through further chemical transformations, such as their use in Cu-catalyzed 1,3-dipolar cycloadditions. researchgate.net

The table below details examples of nucleophilic ring-opening reactions on naphthalene epoxides generated biocatalytically.

Naphthalene SubstrateEnzymeNucleophileProduct TypeSignificanceReference
NaphthaleneFungal Peroxygenase (e.g., PaDa-I)Azide (N₃⁻)trans-1-azido-2-hydroxy-1,2-dihydronaphthaleneChiral building block for further synthesis nih.govresearchgate.net
1-BromonaphthaleneFungal Peroxygenase (PaDa-I)Azide (N₃⁻)(1S,2S)-2-azido-5-bromo-1,2-dihydronaphthalen-1-olAccess to enantiomerically pure functionalized dienes nih.gov

Modifications of the Naphthalene Framework and their Impact on Epoxide Reactivity

Modifying the naphthalene framework can significantly influence the chemical properties and reactivity of an attached epoxide ring. The introduction of rigid groups, such as additional benzene (B151609) or naphthalene rings, into the molecular structure can enhance the thermal performance of polymers derived from these monomers. mdpi.com For an epoxide on such a modified framework, increased steric hindrance around the reaction center could influence the regioselectivity and rate of nucleophilic attack.

Furthermore, the electronic nature of the naphthalene system plays a crucial role. The synthesis of 1,2,3,4-naphthalene diimides, which are highly electron-deficient aromatic compounds, illustrates a profound modification of the core structure. beilstein-journals.org If an epoxide were present on such an electron-deficient framework, the epoxide carbons would become more electrophilic. This increased electrophilicity would likely enhance the epoxide's reactivity towards nucleophilic attack, potentially accelerating ring-opening reactions. Conversely, introducing strong electron-donating groups onto the aromatic ring would be expected to decrease the electrophilicity of the epoxide carbons, thereby reducing their reactivity.

Heteroatom-Containing Analogues and Their Synthetic Access

Replacing one or more carbon atoms in the naphthalene skeleton with a heteroatom, such as nitrogen, creates heteroatom-containing analogues with distinct chemical properties. 1,2,3,4-Tetrahydroisoquinoline (B50084) (THIQ) and 1,2,3,4-tetrahydroquinoline (B108954) are prominent examples of such analogues, where a nitrogen atom is incorporated into the saturated ring. nih.govnih.gov

The synthesis of these heterocyclic scaffolds is well-established. The Pictet-Spengler condensation, for instance, is a classic method for preparing the THIQ core from a phenylethylamine and an aldehyde or its equivalent. nih.gov Similarly, various domino reactions have been developed for the efficient synthesis of the tetrahydroquinoline framework. nih.gov

To access the corresponding heteroatom-containing epoxide analogues, a synthetic strategy would likely involve the epoxidation of a suitable unsaturated precursor. For example, an N-protected dihydroisoquinoline or dihydroquinoline could be subjected to epoxidation with reagents like m-CPBA, analogous to the synthesis of the all-carbon parent compound. prepchem.com The presence of the nitrogen heteroatom, even when protected, could influence the reactivity and stability of the resulting epoxide, opening avenues for novel chemical transformations and the development of new functionalized heterocyclic compounds.

Advanced Methodological Approaches in Research on 1,2,3,4 Tetrahydro 2,3 Epoxynaphthalene

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, offers substantial advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. While specific literature on the continuous flow synthesis of 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene is limited, the principles have been extensively demonstrated for the epoxidation of various alkenes, providing a clear blueprint for its potential application.

Research has shown the successful development of continuous flow processes for alkene epoxidation using various catalytic systems. One approach utilizes a homogeneous manganese catalyst with peracetic acid generated in situ, a method that mitigates the hazards associated with handling and storing the highly reactive oxidant. nih.govqub.ac.uk This flow process allows for excellent temperature control, preventing thermal runaways, and has been demonstrated with catalyst loadings as low as 0.05 mol%. nih.govqub.ac.uk Another effective system employs a fixed-bed reactor with titanium silicalite-1 (TS-1) as a solid catalyst and hydrogen peroxide as the oxidant. researchgate.net This heterogeneous catalysis approach simplifies product purification and allows for long-term continuous production, with studies showing stable synthesis of epoxides for over 150 hours. researchgate.net

Chemoenzymatic strategies have also been adapted to continuous flow reactors. The use of immobilized enzymes, such as Novozym® 435 (an immobilized form of Candida antarctica lipase (B570770) B), has been investigated for the epoxidation of alkenes. d-nb.info In such a setup, a solution of the alkene and an oxidant like hydrogen peroxide is continuously pumped through a reactor cartridge packed with the immobilized enzyme, yielding the epoxide product in high purity. d-nb.info The application of these established flow methodologies to the epoxidation of 1,4-dihydronaphthalene (B28168) presents a promising avenue for the safe, efficient, and scalable production of this compound.

Catalyst SystemOxidantSubstrate TypeKey Advantages in FlowReference
Homogeneous Manganese / 2-Picolinic AcidPeracetic Acid (in situ)General AlkenesReduces hazards of oxidant handling; excellent thermal control. nih.gov, qub.ac.uk
Titanium Silicalite-1 (TS-1)Hydrogen Peroxide (H₂O₂)Aliphatic & Aromatic AlkenesHeterogeneous system allows for easy separation and long-term catalyst stability. researchgate.net
Immobilized Lipase (Novozym® 435)Hydrogen Peroxide (H₂O₂)Aromatic & Aliphatic AlkenesEnables continuous chemo-enzymatic synthesis with high product purity. d-nb.info

Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis represent cutting-edge fields in green chemistry, utilizing light energy or electricity, respectively, to drive chemical reactions under mild conditions. These methods offer alternative activation pathways that can avoid the use of harsh reagents and high temperatures.

Photocatalytic epoxidation typically involves a photosensitizer or a semiconductor catalyst that, upon light absorption, generates reactive oxygen species or activates the substrate for reaction with an oxygen source. While the direct photocatalytic synthesis of this compound has not been specifically reported, related research on the photocatalytic epoxidation of other olefins using systems like covalently anchored molecular catalysts on graphitic carbon nitride surfaces demonstrates the feasibility of this approach. acs.org

Electrocatalysis offers another promising route. In an electrochemical setup, an epoxide can be formed by the direct or mediated oxidation of an alkene at an electrode surface. This technique allows for precise control over the reaction rate and selectivity by tuning the applied potential. As with photocatalysis, the application of electrocatalytic methods to synthesize this compound from its precursor remains a prospective area for future research, holding the potential for a highly controlled and sustainable synthetic process.

Chemoenzymatic and Biocatalytic Strategies

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. Chemoenzymatic strategies combine enzymatic reactions with traditional chemical steps to create novel and efficient synthetic routes. The application of these methods to naphthalene (B1677914) derivatives is an active area of research.

Significant progress has been made in the biocatalytic, aromaticity-breaking epoxidation of naphthalene itself, which serves as a close structural analog to the synthesis of the target compound. acs.orgwhiterose.ac.uknih.govtudelft.nl Studies have shown that fungal peroxygenases, particularly an evolved recombinant peroxygenase from Agrocybe aegerita (rAaeUPO), can catalyze the epoxidation of naphthalene to naphthalene-1,2-epoxide using hydrogen peroxide under mild, aqueous conditions. acs.orgnih.gov This enzymatic step forms a highly reactive arene oxide intermediate. nih.govtudelft.nl

A key aspect of this research is the development of a one-pot chemoenzymatic cascade reaction. acs.orgtudelft.nl The enzymatically generated naphthalene-1,2-epoxide is not isolated but is trapped in situ by various nucleophiles, leading to the formation of valuable trans-disubstituted dihydronaphthalene derivatives. acs.orgnih.gov This approach avoids the isolation of the unstable epoxide intermediate and allows for the creation of complex chiral molecules. For instance, using sodium azide (B81097) as a nucleophile results in the formation of an azido-alcohol product. nih.gov These findings suggest a strong potential for developing a biocatalytic route to this compound from 1,4-dihydronaphthalene, potentially offering high enantioselectivity.

EnzymeSubstrateOxidantNucleophile (in situ trapping)Product TypeReference
Peroxygenase (rAaeUPO)NaphthaleneH₂O₂H₂O (Hydrolysis)1-Naphthol (via rearrangement) nih.gov
Peroxygenase (rAaeUPO)NaphthaleneH₂O₂Sodium Azide (NaN₃)1-azido-2-ol dihydronaphthalene derivative nih.gov, acs.org
Peroxygenase (rAaeUPO)1-Bromonaphthalene (B1665260)H₂O₂Sodium Azide (NaN₃)(1S,2S)-2-azido-5-bromo-1,2-dihydronaphthalen-1-ol tudelft.nl

Mechanochemical Synthesis

Mechanochemistry involves the use of mechanical force, typically through grinding or ball-milling, to induce chemical reactions. This solvent-free or low-solvent technique is recognized as a key principle of green chemistry, often leading to reduced waste, different reactivity, and access to novel material phases.

The application of mechanochemistry to epoxide chemistry has primarily focused on the ring-opening of epoxides rather than their synthesis. duke.eduacs.orgresearchgate.net Research has demonstrated that mechanical force, for example through sonication of polymers containing epoxide units, can induce a heterolytic ring-opening to form carbonyl ylide intermediates. acs.orgresearchgate.net This principle is being explored for the development of stress-responsive and self-healing materials.

While the direct mechanochemical synthesis of this compound has not been documented, the general approach remains a plausible and unexplored avenue. A potential mechanochemical route could involve the ball-milling of solid 1,4-dihydronaphthalene with a solid oxidant, such as a peroxy acid or potassium peroxymonosulfate (B1194676) (Oxone). Such a solvent-free approach could offer a sustainable alternative to traditional solution-phase epoxidation, representing an innovative direction for future research into the synthesis of this compound.

Q & A

Q. What are the primary synthetic routes for 1,2,3,4-tetrahydro-2,3-epoxynaphthalene, and what analytical techniques validate its purity?

Answer: this compound is typically synthesized via CYP-catalyzed epoxidation of its dihydrodiol precursor under oxidative conditions . Key validation methods include:

  • GC-MS for structural confirmation and purity assessment.
  • NMR spectroscopy (¹H and ¹³C) to verify stereochemistry and absence of byproducts.
  • HPLC with UV detection for quantification (λ = 254–280 nm, depending on solvent) .

Q. How is this compound identified in biological matrices, and what challenges arise in metabolite detection?

Answer: Detection in biological samples (e.g., urine, plasma) employs:

  • LC-MS/MS with isotope dilution for sensitivity.
  • Derivatization (e.g., mercapturic acid adducts) to stabilize reactive metabolites .
    Challenges: Minor metabolites (e.g., trihydroxytetrahydromethylthio derivatives) often fall below detection limits, requiring advanced fragmentation protocols .

Q. What are the foundational toxicological endpoints observed in in vitro models?

Answer: Core endpoints include:

  • Cytotoxicity (LD₅₀ in hepatocytes via MTT assay).
  • Oxidative stress markers (e.g., glutathione depletion, ROS generation).
  • DNA adduct formation (via ³²P-postlabeling) .
    Note: Results vary with metabolic activation systems (e.g., S9 fractions vs. recombinant CYP enzymes) .

Advanced Research Questions

Q. How do conflicting data on metabolite abundance impact mechanistic toxicity studies?

Answer: Discrepancies arise due to:

  • Species-specific metabolism : Rodent vs. human CYP isoforms (e.g., CYP2F2 in mice vs. CYP2A13 in humans) .
  • Detection thresholds : Minor metabolites like 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydronaphthalene are often overlooked but may contribute to chronic toxicity .
    Resolution Strategy :
    • Use knockout models to isolate metabolic pathways.
    • Apply high-resolution mass spectrometry (HRMS) for untargeted metabolomics .

Q. What experimental designs optimize stability studies of epoxide intermediates in environmental matrices?

Answer: Design considerations:

  • Matrix selection : Air (SPME fiber sampling) vs. water (solid-phase extraction).
  • Degradation triggers : UV irradiation (λ = 290–400 nm) for photolysis studies.
  • Quantitative models : First-order kinetics for half-life estimation in sediment/soil .
    Data gap: Partition coefficients (log Kow) for this compound remain unvalidated .

Q. How do structural analogs (e.g., hydroxylated derivatives) influence biological activity?

Answer: Comparative analysis reveals:

Compound Functional Group Biological Activity
1,2,3,4-Tetrahydro-1-naphtholHydroxyl (-OH)Antioxidant, COX inhibition
1-Isocyanato derivativeIsocyanate (-NCO)Precursor for polymer crosslinking
5-Hydroxy-1,4-ethano analogEthano bridge + -OHEnhanced stereochemical rigidity

Key finding: Hydroxyl groups enhance radical scavenging but reduce metabolic stability .

Q. What methodologies resolve contradictions in in vivo vs. in vitro toxicity data?

Answer:

  • Physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro dosimetry.
  • Adductomics : Compare hemoglobin/naphthalene oxide adducts across models .
  • Confidence scoring : Classify studies by experimental rigor (e.g., high vs. low initial confidence) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.